molecular formula C9H12N3NaO7P B097449 Cytidine 2':3'-cyclic monophosphate monosodium salt CAS No. 15718-51-1

Cytidine 2':3'-cyclic monophosphate monosodium salt

Cat. No.: B097449
CAS No.: 15718-51-1
M. Wt: 328.17 g/mol
InChI Key: PAQSESRKMUNNJR-IAIGYFSYSA-N
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Description

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is commonly used in scientific research as a model substrate for kinetic analysis of ribonucleases, particularly ribonuclease A . The compound has a molecular formula of C9H13N3NaO7P and a molecular weight of 329.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the formation of the cyclic structure. The compound is usually synthesized in a laboratory setting using high-purity reagents and solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific enzymes that facilitate the hydrolysis and substitution processes. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt involves its interaction with ribonucleases, particularly ribonuclease A. The compound acts as a substrate, allowing researchers to study the enzyme’s activity and kinetics. It also plays a role in inhibiting viral replication by interfering with the formation of viral DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is unique due to its specific interaction with ribonuclease A, making it an essential tool for studying RNA processing and enzyme kinetics. Its ability to inhibit viral replication also sets it apart from other similar compounds .

Biological Activity

Cytidine 2':3'-cyclic monophosphate monosodium salt (cCMP) is a cyclic nucleotide that plays a significant role in various biological processes. This article delves into the biological activity of cCMP, examining its synthesis, physiological roles, and implications in cellular signaling and disease.

Cytidine 2':3'-cyclic monophosphate is synthesized from cytidine triphosphate (CTP) by the action of specific enzymes known as cytidylate cyclases. These enzymes catalyze the conversion of CTP into cCMP, which can then serve as a second messenger in cellular signaling pathways.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₇P · Na
Molecular Weight327.2 g/mol
Purity> 95% (HPLC)
Storage Temperature-20°C / -4°F
CAS Number54925-33-6

2.1 Second Messenger Activity

cCMP has been identified as a second messenger in various biological systems, particularly in bacterial immunity against phages. Recent studies suggest that cCMP and its related compound, cUMP, are synthesized by specific bacterial pyrimidine cyclases, indicating their role in immune responses .

2.2 Modulation of Cellular Processes

Research indicates that cCMP plays a crucial role in modulating cellular metabolism and signaling pathways. For instance, it has been shown to influence the levels of other cyclic nucleotides and participate in various physiological responses to stress .

3.1 Tissue Distribution and Enzymatic Activity

Studies have demonstrated that cCMP is present in several mammalian tissues including the brain, liver, heart, and kidneys. The enzyme activity responsible for its synthesis exhibits a pH optimum around 7.0-7.5, with notable stimulation by metal ions such as Fe²⁺ and Mn²⁺ .

3.2 Impact on Cancer Cells

Recent findings highlight the potential of cCMP in cancer therapy. It has been observed that cytidine can protect activated T cells and enhance their proliferation when combined with specific inhibitors like DHODHi (dihydroorotate dehydrogenase inhibitor) in low CDA (cytidine deaminase) expressing cancer cell lines . This suggests a therapeutic avenue where cCMP could mitigate the adverse effects of certain treatments.

4.1 Modulation of Cyclic Nucleotide Levels

In a study examining the effects of salt stress on tomato plants, it was found that cCMP levels significantly increased under stress conditions, suggesting its role as a signaling molecule during environmental stress responses .

4.2 Cytidine's Protective Role in Cancer Therapy

A study demonstrated that high levels of cytidine could rescue low CDA-expressing cancer cells from toxicity induced by DHODHi treatment. This protective effect was attributed to the modulation of nucleotide levels, highlighting the importance of cCMP in maintaining cellular homeostasis under therapeutic stress .

5. Conclusion

This compound exhibits significant biological activity as a second messenger involved in various physiological processes and stress responses. Its potential role in cancer therapy opens new avenues for research into targeted treatments that leverage nucleotide signaling pathways.

Properties

CAS No.

15718-51-1

Molecular Formula

C9H12N3NaO7P

Molecular Weight

328.17 g/mol

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1

InChI Key

PAQSESRKMUNNJR-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na]

Key on ui other cas no.

15718-51-1

Related CAS

633-90-9 (Parent)

Origin of Product

United States

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